molecular formula C14H10ClNO4 B6403503 3-(3-Chloro-5-methylphenyl)-5-nitrobenzoic acid, 95% CAS No. 1261929-44-5

3-(3-Chloro-5-methylphenyl)-5-nitrobenzoic acid, 95%

Cat. No. B6403503
CAS RN: 1261929-44-5
M. Wt: 291.68 g/mol
InChI Key: TZAWTLNKDFUFFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chloro-5-methylphenyl)-5-nitrobenzoic acid (3-CMP-5-NBA) is an organic compound with the molecular formula C12H9ClNO3. It is a solid, colorless, crystalline material that is insoluble in water and has a melting point of 119-121°C. 3-CMP-5-NBA has a wide variety of applications in scientific research, ranging from biochemistry and pharmacology to organic synthesis.

Scientific Research Applications

3-(3-Chloro-5-methylphenyl)-5-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate in biochemistry and pharmacology studies to investigate the mechanism of action of enzymes and receptors. It has also been used in organic synthesis as a starting material for the synthesis of other compounds. In addition, 3-(3-Chloro-5-methylphenyl)-5-nitrobenzoic acid, 95% has been used in studies of the biochemical and physiological effects of drugs, as well as in studies of the effects of environmental pollutants.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-methylphenyl)-5-nitrobenzoic acid, 95% is not well understood. However, it is believed that it binds to certain enzymes and receptors, resulting in a variety of biochemical and physiological effects. For example, 3-(3-Chloro-5-methylphenyl)-5-nitrobenzoic acid, 95% has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 3-(3-Chloro-5-methylphenyl)-5-nitrobenzoic acid, 95% has been shown to bind to the GABAA receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
3-(3-Chloro-5-methylphenyl)-5-nitrobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. In studies of the biochemical effects of 3-(3-Chloro-5-methylphenyl)-5-nitrobenzoic acid, 95%, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and to bind to the GABAA receptor. In addition, 3-(3-Chloro-5-methylphenyl)-5-nitrobenzoic acid, 95% has been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

3-(3-Chloro-5-methylphenyl)-5-nitrobenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life. In addition, it is inexpensive and readily available. However, 3-(3-Chloro-5-methylphenyl)-5-nitrobenzoic acid, 95% has several limitations. It is not very soluble in water, which can make it difficult to use in experiments. In addition, it is a relatively large molecule, which can make it difficult to use in certain types of experiments.

Future Directions

There are several potential future directions for 3-(3-Chloro-5-methylphenyl)-5-nitrobenzoic acid, 95%. It could be used in further studies of the biochemical and physiological effects of drugs, as well as in studies of the effects of environmental pollutants. In addition, it could be used in further studies of the mechanism of action of enzymes and receptors, as well as in studies of the synthesis of other compounds. Finally, 3-(3-Chloro-5-methylphenyl)-5-nitrobenzoic acid, 95% could be used in further studies of its anti-inflammatory and analgesic effects.

Synthesis Methods

3-(3-Chloro-5-methylphenyl)-5-nitrobenzoic acid, 95% can be synthesized in a two-step process, starting from 3-chloro-5-methylphenol (3-CMP). In the first step, 3-CMP is nitrated with nitric acid to form 3-chloro-5-methylphenyl nitrate (3-CMP-N). This is followed by a reduction reaction with sodium borohydride to form 3-(3-Chloro-5-methylphenyl)-5-nitrobenzoic acid, 95%.

properties

IUPAC Name

3-(3-chloro-5-methylphenyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-8-2-9(5-12(15)3-8)10-4-11(14(17)18)7-13(6-10)16(19)20/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZAWTLNKDFUFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80690347
Record name 3'-Chloro-5'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261929-44-5
Record name 3'-Chloro-5'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80690347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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